An In-depth Technical Guide to 2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine
An In-depth Technical Guide to 2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine, a substituted cyclopropylamine with potential applications in medicinal chemistry and drug discovery. While specific literature on this exact molecule is emerging, this guide synthesizes information from closely related analogs to provide insights into its physicochemical properties, a proposed synthetic route, potential therapeutic applications, and standard analytical characterization techniques. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel cyclopropylamine-containing compounds.
Introduction
Cyclopropylamines are a fascinating class of organic compounds that have garnered significant attention in medicinal chemistry. The unique structural and electronic properties of the cyclopropane ring, combined with the reactivity of the amine group, make these molecules valuable scaffolds for the development of novel therapeutic agents. The strained three-membered ring can influence the conformation and metabolic stability of a drug molecule, while the amine functionality provides a key site for interaction with biological targets.
This guide focuses on a specific derivative, 2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine. The presence of a 4-bromophenyl group attached to the cyclopropane ring is of particular interest, as the bromine atom can serve as a handle for further synthetic modifications via cross-coupling reactions and may also influence the compound's pharmacokinetic and pharmacodynamic properties. Phenylcyclopropylamines, in general, have been investigated for their ability to modulate the activity of various enzymes and receptors in the central nervous system.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄BrN | |
| Molecular Weight | 240.14 g/mol | |
| CAS Number | 1226261-87-5 | |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane | Inferred from similar compounds |
Proposed Synthesis
Proposed Synthetic Workflow
The proposed synthesis involves two main steps: the preparation of the key intermediate, 1-(4-bromophenyl)cyclopropyl)(ethan-1-one), followed by its reductive amination to yield the target primary amine.
Caption: Proposed synthetic workflow for 2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine.
Experimental Protocol (Proposed)
Step 1: Synthesis of 1-(4-bromophenyl)cyclopropyl)ethan-1-one
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Sonogashira Coupling: 1-Bromo-4-iodobenzene is coupled with ethynyltrimethylsilane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine to yield 1-(4-bromophenyl)-2-(trimethylsilyl)ethyne.
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Cyclopropanation: The resulting alkyne is then subjected to a cyclopropanation reaction. A common method is the Simmons-Smith reaction using diiodomethane and a zinc-copper couple.
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Desilylation and Oxidation: The trimethylsilyl group is removed, for example, with a fluoride source like tetrabutylammonium fluoride (TBAF). The resulting terminal alkyne can then be hydrated using reagents like mercury(II) sulfate in aqueous sulfuric acid to yield the methyl ketone.
Step 2: Reductive Amination
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Reaction Setup: The ketone, 1-(4-bromophenyl)cyclopropyl)ethan-1-one, is dissolved in a suitable solvent, such as methanol or ethanol.
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Amine Source: An excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added.
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Reduction: A reducing agent, typically sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise at room temperature. The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up and Purification: The reaction is quenched with water, and the pH is adjusted to be basic. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine.
Potential Applications in Drug Discovery
The structural motif of 2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine suggests several potential applications in drug discovery, primarily centered around its activity in the central nervous system.
Monoamine Oxidase (MAO) Inhibition
Phenylcyclopropylamines are structurally related to the well-known monoamine oxidase inhibitor, tranylcypromine.[1][2] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAOs leads to an increase in the levels of these neurotransmitters in the brain, which is a therapeutic strategy for the treatment of depression and other neurological disorders.[1] The substitution pattern on the phenyl ring can influence the potency and selectivity of MAO inhibition. The 4-bromo substituent in the target molecule could modulate its interaction with the active site of MAO-A or MAO-B.
Neurological and Psychiatric Disorders
Beyond depression, compounds that modulate monoaminergic systems have potential applications in a range of neurological and psychiatric conditions, including anxiety disorders, Parkinson's disease, and attention-deficit/hyperactivity disorder (ADHD).[3] The unique conformational constraints imposed by the cyclopropane ring can lead to compounds with novel pharmacological profiles.
Building Block for Complex Molecules
The primary amine and the bromo-phenyl group make 2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine a versatile building block for the synthesis of more complex molecules. The amine can be derivatized to form amides, sulfonamides, or secondary/tertiary amines. The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships in a targeted manner.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the analysis of a molecule like 2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the 4-bromophenyl ring (typically in the range of 7.0-7.6 ppm), the protons of the ethylamine side chain, and the diastereotopic protons of the cyclopropane ring (usually in the upfield region, 0.5-1.5 ppm). The coupling patterns of the cyclopropyl protons can provide information about their relative stereochemistry.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the bromophenyl ring, the cyclopropane ring, and the ethylamine side chain. The carbon attached to the bromine atom will have a characteristic chemical shift.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the compound.
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Electron Ionization (EI-MS): This technique would likely show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the ethylamine side chain and the cyclopropane ring.
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Electrospray Ionization (ESI-MS): This softer ionization technique would show the protonated molecule [M+H]⁺, confirming the molecular weight.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the compound. A reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like trifluoroacetic acid (TFA) would be a suitable starting point for method development.
Conclusion
2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine is a compound of significant interest for medicinal chemists and drug discovery scientists. While direct experimental data is limited, this guide provides a solid foundation for its synthesis, potential applications, and analytical characterization based on the well-established chemistry of related cyclopropylamines. The unique combination of a substituted phenyl ring, a cyclopropane moiety, and a primary amine makes it a promising scaffold for the development of novel therapeutics, particularly for neurological disorders. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.
References
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An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. PubMed. (2013, July 15). [Link]
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Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. PubMed. (2004, May 15). [Link]
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![Chemical structure of 2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine](https://i.imgur.com/2sJtX3b.png)
